4-(3-Amino-4-bromo-1h-pyrazol-1-yl)-N-methylbutanamide
Description
Properties
Molecular Formula |
C8H13BrN4O |
|---|---|
Molecular Weight |
261.12 g/mol |
IUPAC Name |
4-(3-amino-4-bromopyrazol-1-yl)-N-methylbutanamide |
InChI |
InChI=1S/C8H13BrN4O/c1-11-7(14)3-2-4-13-5-6(9)8(10)12-13/h5H,2-4H2,1H3,(H2,10,12)(H,11,14) |
InChI Key |
VGZZZHIDSFBUIR-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)CCCN1C=C(C(=N1)N)Br |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of 4-(3-Amino-4-bromo-1H-pyrazol-1-yl)-N-methylbutanamide typically involves:
- Construction of the pyrazole ring with appropriate substitution (amino and bromo groups).
- Introduction of the N-methylbutanamide side chain via amide bond formation.
The key challenge lies in selective bromination and amination of the pyrazole ring, as well as ensuring the amide linkage is formed without side reactions.
Synthesis of the Pyrazole Core
Synthesis of 5-Bromo-1-methyl-1H-pyrazole-3-amine (Key Intermediate)
A patented method (CN112079781A) describes a safer and more scalable approach to synthesize 5-bromo-1-methyl-1H-pyrazole-3-amine, a closely related pyrazole intermediate, which can be adapted for synthesizing 4-(3-amino-4-bromo-1H-pyrazol-1-yl) derivatives:
- Step 1: Condensation of diethyl butynedioate with methylhydrazine to form 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester.
- Step 2: Bromination of the hydroxy-pyrazole intermediate to introduce the bromine atom at the 4-position.
- Step 3: Conversion of the ester group to the amine at the 3-position, yielding 5-bromo-1-methyl-1H-pyrazole-3-amine.
This method avoids hazardous reagents such as n-butyl lithium and cyanogen bromide, improving safety and environmental impact while facilitating scale-up.
Attachment of the N-Methylbutanamide Side Chain
The attachment of the N-methylbutanamide moiety generally proceeds through amide bond formation between the pyrazole nitrogen and a suitable butanamide derivative.
- A common approach is the aminolysis of lactones or direct coupling of the pyrazole amine with N-methylbutanoyl chloride or N-methylbutanoic acid using coupling agents such as EDCI or DCC.
- Alternatively, reduction of lactone intermediates followed by amide formation has been reported in related pyrazole derivatives synthesis.
Representative Synthetic Route from Literature
A multi-step synthetic pathway reported in medicinal chemistry literature involves:
- Heck Reaction: Introduction of aryl bromides to methyl crotonate to form α,β-unsaturated esters.
- Allylic Oxidation and Cyclization: Using selenium dioxide under microwave irradiation to form lactone intermediates.
- Reduction: Saturation of the double bond with ammonium formate and Pd/C.
- Aminolysis: Opening the lactone ring with amines to introduce the alcohol group and amide functionality.
- Amide Reduction: Using lithium aluminum hydride (LiAlH4) to obtain the target amide derivatives.
Although this route was used for pyrazole derivatives with different substitutions, the methodology is adaptable for the preparation of 4-(3-Amino-4-bromo-1H-pyrazol-1-yl)-N-methylbutanamide.
Data Tables Summarizing Preparation Methods
Chemical Reactions Analysis
Types of Reactions
4-(3-Amino-4-bromo-1H-pyrazol-1-yl)-N-methylbutanamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles such as thiols, amines, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles like thiols, amines, or alkoxides in the presence of a base such as sodium hydride.
Major Products
Oxidation: Nitro or nitroso derivatives.
Reduction: De-brominated pyrazole derivatives.
Substitution: Substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
4-(3-Amino-4-bromo-1H-pyrazol-1-yl)-N-methylbutanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions.
Medicine: Explored for its potential as a drug candidate for treating neurological disorders due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(3-Amino-4-bromo-1H-pyrazol-1-yl)-N-methylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogs and Key Differences
The following table summarizes critical structural and physicochemical properties of 4-(3-Amino-4-bromo-1H-pyrazol-1-yl)-N-methylbutanamide and its closest analogs:
Functional Group Impact on Properties
Pyrazole Core: The 3-amino-4-bromo substitution on the pyrazole ring is conserved across analogs, suggesting a shared pharmacophore for halogen bonding (Br) and hydrogen bonding (NH₂) interactions .
Amide vs. Hydrazide: The target’s N-methylbutanamide group (vs. benzohydrazide in ) may improve metabolic stability due to reduced susceptibility to hydrolysis compared to hydrazides . N-methylation in the butanamide likely enhances solubility in polar solvents (e.g., water, alcohols) compared to non-methylated analogs .
Aromatic Extensions :
- Compounds with extended aromatic systems (e.g., dichlorophenyl in ) exhibit higher molecular weights (~480 g/mol) and may face challenges in bioavailability due to increased rigidity and logP values.
Biological Activity
4-(3-Amino-4-bromo-1H-pyrazol-1-yl)-N-methylbutanamide is a pyrazole derivative that has garnered attention due to its potential biological activities. This compound is characterized by the presence of a bromine atom and an amino group on the pyrazole ring, which may contribute to its interaction with various biological targets. Understanding its biological activity is essential for exploring its potential applications in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The chemical formula of 4-(3-Amino-4-bromo-1H-pyrazol-1-yl)-N-methylbutanamide is . The structure includes:
- A pyrazole ring substituted at the 3-position with an amino group and at the 4-position with a bromine atom.
- An N-methylbutanamide side chain that enhances solubility and potential interactions with biological macromolecules.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The presence of the amino group may facilitate hydrogen bonding, while the bromine atom can enhance lipophilicity and influence binding affinity.
Inhibition Studies
Research indicates that derivatives of pyrazole compounds, including 4-(3-Amino-4-bromo-1H-pyrazol-1-yl)-N-methylbutanamide, can act as inhibitors for various enzymes. For instance, similar compounds have been reported to inhibit liver alcohol dehydrogenase, which is crucial in alcohol metabolism .
Study on Enzyme Inhibition
A recent study examined the inhibitory effects of related pyrazole compounds on liver alcohol dehydrogenase. The results demonstrated that these compounds could significantly reduce enzyme activity, suggesting a potential therapeutic application in managing alcohol-related disorders .
Antinociceptive Activity
Another study explored the antinociceptive properties of pyrazole derivatives, indicating that they could serve as effective analgesics by modulating pain pathways through sigma-1 receptor antagonism . This highlights the potential use of 4-(3-Amino-4-bromo-1H-pyrazol-1-yl)-N-methylbutanamide in pain management therapies.
Comparative Analysis
To better understand the biological activity of 4-(3-Amino-4-bromo-1H-pyrazol-1-yl)-N-methylbutanamide, it is beneficial to compare it with similar compounds:
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 4-(3-Amino-4-bromo-1H-pyrazol-1-yl)-N-methylbutanamide, and how can reaction conditions be tailored to improve yield?
- The synthesis typically involves multi-step reactions, starting with brominated pyrazole precursors (e.g., 4-bromo-3-aminopyrazole derivatives). Key steps include:
- Coupling reactions : Amide bond formation between the pyrazole moiety and N-methylbutanamide backbone using carbodiimide-based coupling agents (e.g., EDCI or DCC) under inert atmospheres .
- Solvent optimization : Polar aprotic solvents like DMF or DMSO enhance reactivity, while bases (e.g., K₂CO₃) facilitate deprotonation during nucleophilic substitution .
- Temperature control : Reactions often proceed at 60–80°C to balance reaction rate and byproduct formation .
Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?
- 1H/13C NMR : Critical for confirming the pyrazole ring substitution pattern and amide linkage. For example, the NH proton of the amide group appears as a broad singlet near δ 6.5–7.0 ppm .
- HPLC-MS : Validates molecular weight (MW = 287.12 g/mol) and purity, especially for detecting bromine isotope patterns .
- FTIR : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch) confirm the amide functional group .
Q. What purification strategies mitigate common byproducts during synthesis?
- Recrystallization : Use ethanol/water mixtures to isolate the compound from unreacted starting materials.
- Flash chromatography : Silica gel with ethyl acetate/hexane gradients (3:7 to 1:1) effectively separates brominated impurities .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?
- Key substituent modifications :
- Biological assays : Test analogs against kinase targets (e.g., EGFR) using fluorescence polarization assays to quantify IC₅₀ values .
Q. What mechanistic insights explain its potential interaction with enzymatic targets (e.g., kinases or proteases)?
- Docking studies : The bromine atom at pyrazole C4 forms halogen bonds with kinase ATP-binding pockets (e.g., Tyr836 in EGFR), as shown in AutoDock Vina simulations .
- Enzyme inhibition assays : Pre-incubate the compound with target enzymes (e.g., trypsin) and measure residual activity via chromogenic substrates (e.g., BApNA) .
Q. How can computational modeling predict its metabolic stability and toxicity?
- ADMET prediction : Use SwissADME or ADMETlab 2.0 to assess:
- CYP450 interactions : Likelihood of metabolism via CYP3A4 (high due to amide group).
- BBB permeability : LogP ~1.5 suggests limited CNS penetration .
- MD simulations : GROMACS-based simulations (50 ns) reveal stability in aqueous and lipid bilayer environments .
Q. How should researchers address contradictions in reported bioactivity data across studies?
- Assay standardization : Cross-validate using identical cell lines (e.g., HEK293 for cytotoxicity) and positive controls (e.g., doxorubicin for anticancer assays) .
- Structural verification : Confirm batch purity via X-ray crystallography (e.g., CCDC deposition numbers for unambiguous structure) .
Q. What experimental protocols assess its stability under physiological conditions?
- pH stability : Incubate in buffers (pH 2–9) at 37°C for 24h; analyze degradation via LC-MS .
- Oxidative stress tests : Expose to H₂O₂ (0.1–1 mM) and monitor decomposition products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
